molecular formula C28H28N4O4 B11629902 (5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11629902
M. Wt: 484.5 g/mol
InChI Key: KKWZNWLZUPTCCT-PXLXIMEGSA-N
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Description

(5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a diazinane ring, an indole moiety, and a piperidine group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the methylidene bridge under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reactions are typically carried out under ambient conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(2,3-DIMETHYLPHENYL)-5-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

(5E)-1-(2,3-dimethylphenyl)-5-[[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H28N4O4/c1-18-9-8-12-23(19(18)2)32-27(35)22(26(34)29-28(32)36)15-20-16-31(24-11-5-4-10-21(20)24)17-25(33)30-13-6-3-7-14-30/h4-5,8-12,15-16H,3,6-7,13-14,17H2,1-2H3,(H,29,34,36)/b22-15+

InChI Key

KKWZNWLZUPTCCT-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5)C(=O)NC2=O)C

Origin of Product

United States

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